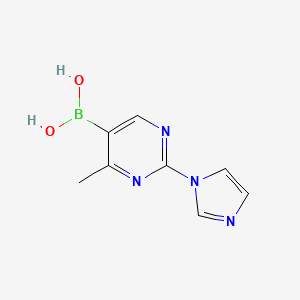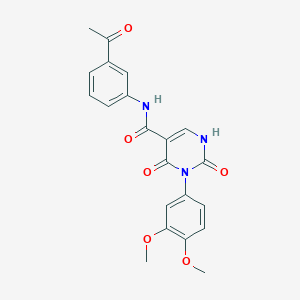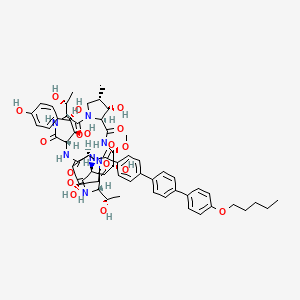
(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid is a heterocyclic compound that features both imidazole and pyrimidine rings These structures are known for their significant roles in various biological and chemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid typically involves the formation of the imidazole and pyrimidine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole and pyrimidine rings. The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs .
化学反応の分析
Types of Reactions
(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the imidazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
科学的研究の応用
(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of (2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding. The imidazole and pyrimidine rings contribute to the compound’s ability to interact with various biological targets, including enzymes and receptors .
類似化合物との比較
Similar Compounds
(2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid: Similar structure but lacks the methyl group on the pyrimidine ring.
(2-(1H-Imidazol-1-yl)-4-chloropyrimidine-5-yl)boronic acid: Contains a chlorine atom instead of a methyl group.
(2-(1H-Imidazol-1-yl)-4-methylpyrimidine-5-yl)boronic ester: The boronic acid group is replaced with a boronic ester.
Uniqueness
(2-(1H-Imidazol-1-yl)-4-methylpyrimidin-5-yl)boronic acid is unique due to the presence of both imidazole and pyrimidine rings, which provide a versatile platform for chemical modifications.
特性
分子式 |
C8H9BN4O2 |
|---|---|
分子量 |
204.00 g/mol |
IUPAC名 |
(2-imidazol-1-yl-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BN4O2/c1-6-7(9(14)15)4-11-8(12-6)13-3-2-10-5-13/h2-5,14-15H,1H3 |
InChIキー |
JVPFHPKXWCXLJN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1C)N2C=CN=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B14093150.png)
![ditert-butyl (10R)-4-(2-hydroxyphenyl)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8,12-dicarboxylate](/img/structure/B14093157.png)
![3-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methylphenol](/img/structure/B14093158.png)
![N-(4-ethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B14093161.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093163.png)
![1H-Imidazole-4-carboxylic acid, 5-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester](/img/structure/B14093167.png)
![Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B14093171.png)


![ethyl 4-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)benzoate](/img/structure/B14093218.png)
![8-(3-chloro-2-methylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093221.png)
![2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14093229.png)
![2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14093231.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093233.png)
